

Cyclo(Tyr-Gly): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **Cyclo(Tyr-Gly)**

Cat. No.: **B15588198**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Tyr-Gly), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant interest within the scientific community. Composed of tyrosine and glycine residues, this natural product and its synthetic analogues are being explored for their potential therapeutic applications. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and biological activities of **Cyclo(Tyr-Gly)**, with a focus on its potential as an anticancer and quorum sensing inhibitory agent. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key methodologies.

Physicochemical Properties

The fundamental physicochemical characteristics of **Cyclo(Tyr-Gly)** are summarized in the table below. These properties are crucial for its handling, formulation, and in-depth study.

Property	Value	Reference
Molecular Formula	$C_{11}H_{12}N_2O_3$	[N/A]
Molecular Weight	220.22 g/mol	[N/A]
CAS Number	5625-49-0	[N/A]
Appearance	White solid	[N/A]
Melting Point	Not available	[N/A]
Solubility	Soluble in DMSO. Limited water solubility. Soluble in ethanol and methanol.	[N/A]
LogP	-1.1 (Predicted)	[N/A]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of **Cyclo(Tyr-Gly)**. While a comprehensive public database of its spectra is not readily available, the expected spectral characteristics based on its structure and data from related compounds are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tyrosine side chain, the α -protons of both amino acid residues, the β -protons of tyrosine, and the methylene protons of the glycine residue. The chemical shifts and coupling constants would be indicative of the cyclic structure and the conformation of the molecule in solution.
- ^{13}C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the diketopiperazine ring, the aromatic carbons of the tyrosine ring, the α -carbons of both residues, the β -carbon of tyrosine, and the methylene carbon of glycine.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Cyclo(Tyr-Gly)**. The exact mass would be consistent with its molecular formula. Fragmentation analysis would likely show characteristic losses of the side chains and cleavage of the diketopiperazine ring, aiding in structural confirmation. Trypsin digestion of ubiquitinated proteins can yield a diglycine (Gly-Gly) remnant at the ubiquitination site, which has a characteristic mass that can be detected by mass spectrometry[1].

Infrared (IR) Spectroscopy

The IR spectrum of **Cyclo(Tyr-Gly)** would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

- N-H stretching: around $3200\text{-}3400\text{ cm}^{-1}$ (from the amide groups)[2].
- C=O stretching: a strong band around 1650 cm^{-1} (from the amide carbonyls)[2].
- Aromatic C-H stretching: above 3000 cm^{-1} .
- Aliphatic C-H stretching: below 3000 cm^{-1} .
- Aromatic C=C stretching: in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- O-H stretching: a broad band if the phenolic hydroxyl group of tyrosine is involved in hydrogen bonding.

Experimental Protocols

Synthesis of Cyclo(Tyr-Gly)

A plausible method for the synthesis of **Cyclo(Tyr-Gly)** is through solid-phase peptide synthesis (SPPS) followed by cyclization in solution.

1. Solid-Phase Synthesis of the Linear Dipeptide (Gly-Tyr)

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures[3][4][5].

- Resin Preparation: Swell a suitable resin (e.g., 2-chlorotriyl chloride resin) in dichloromethane (DCM).

- First Amino Acid Coupling: Attach Fmoc-Tyr(tBu)-OH to the resin using a base like diisopropylethylamine (DIPEA) in DCM. The tert-butyl (tBu) group protects the tyrosine hydroxyl group.
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of tyrosine using a solution of 20% piperidine in dimethylformamide (DMF).
- Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected N-terminus of the resin-bound tyrosine using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA in DMF.
- Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of glycine with 20% piperidine in DMF.
- Cleavage from Resin: Cleave the linear dipeptide, Gly-Tyr(tBu), from the resin using a mild acidic solution (e.g., 1% trifluoroacetic acid (TFA) in DCM).

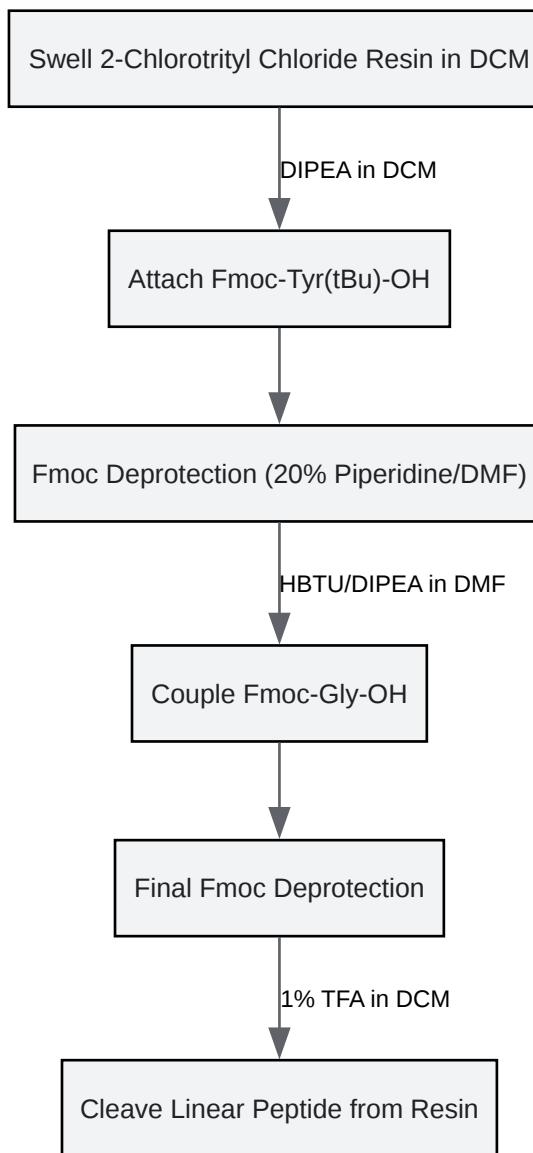
2. Solution-Phase Cyclization

- Deprotection: Remove the tBu protecting group from the tyrosine side chain using a stronger acidic solution (e.g., a mixture of TFA, water, and triisopropylsilane (TIS)).
- Cyclization: The cyclization of the deprotected linear dipeptide is performed under high dilution in a suitable solvent like acetonitrile. A coupling agent (e.g., HBTU or PyBOP) and a base (e.g., DIPEA) are added to facilitate the intramolecular amide bond formation between the N-terminal amine of glycine and the C-terminal carboxyl group of tyrosine.
- Purification: The resulting **Cyclo(Tyr-Gly)** is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

3. Characterization

The identity and purity of the synthesized **Cyclo(Tyr-Gly)** should be confirmed by NMR spectroscopy and mass spectrometry.

Experimental Workflow for Solid-Phase Synthesis of the Linear Precursor



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A generalized workflow for the solid-phase synthesis of the linear Gly-Tyr precursor.

Biological Activities and Signaling Pathways

Cyclo(Tyr-Gly) and related diketopiperazines have been reported to exhibit a range of biological activities, most notably as potential anticancer and quorum sensing inhibitory agents.

Anticancer Activity

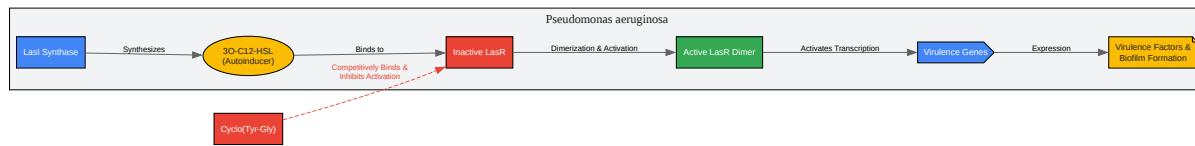
Several studies have highlighted the anticancer potential of tyrosine-containing diketopiperazines^{[6][7][8][9]}. For instance, Cyclo(Tyr-Cys) has shown significant inhibitory

effects on cervical, colon, and breast carcinoma cells[6][8]. Another related compound, Cyclo(Phe-Tyr), demonstrated substantial growth inhibition of MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines[7][9]. While the precise mechanism of action for **Cyclo(Tyr-Gly)** has not been fully elucidated, the anticancer activity of this class of compounds is an active area of research. It is hypothesized that these compounds may induce apoptosis and interfere with cell cycle progression in cancer cells[10].

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. The LasR protein is a key transcriptional regulator in the QS system of the opportunistic pathogen *Pseudomonas aeruginosa*. Several cyclic dipeptides, including those containing tyrosine, have been shown to act as inhibitors of the LasR-mediated QS pathway[11][12]. They are thought to competitively bind to the ligand-binding domain of LasR, thereby preventing the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL)[13]. This inhibition leads to the downregulation of virulence genes and a reduction in biofilm formation.

Putative Quorum Sensing Inhibition Pathway by **Cyclo(Tyr-Gly)**



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A diagram illustrating the proposed mechanism of quorum sensing inhibition by **Cyclo(Tyr-Gly)** via the LasR pathway.

Conclusion

Cyclo(Tyr-Gly) is a compelling cyclic dipeptide with significant potential for further investigation in drug discovery and development. Its physicochemical properties make it amenable to various experimental studies. While detailed protocols for its synthesis can be adapted from established methods, a critical need remains for the public availability of its comprehensive spectral data for unequivocal characterization. The promising anticancer and quorum sensing inhibitory activities of related compounds underscore the importance of further elucidating the specific mechanisms of action of **Cyclo(Tyr-Gly)**. Future research should focus on obtaining detailed biological data for the pure compound and exploring its structure-activity relationships to design even more potent and selective therapeutic agents.

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